molecular formula C10H8FNO B1310026 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 441715-93-1

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B1310026
CAS RN: 441715-93-1
M. Wt: 177.17 g/mol
InChI Key: IQKABDVTBNOGEW-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound utilized in various fields of scientific research and industry. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .


Synthesis Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .


Molecular Structure Analysis

The molecular formula of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is C10H8FNO, and its average mass is 177.175 Da .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

Indole derivatives are recognized as significant moieties in drug discovery due to their presence in various therapeutic agents. For instance, reserpine, an indole alkaloid, is used for treating high blood pressure and severe agitation in mental disorders. Similarly, vinblastine is applied in cancer treatment . While these examples do not directly mention “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde”, they illustrate the potential pharmaceutical applications of indole derivatives.

Inhibitors in Biochemical Pathways

Indole-3-carbaldehyde derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in managing diabetic complications . This suggests that “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” could be explored for similar inhibitory properties.

Anti-inflammatory and Analgesic Activities

Some indole derivatives exhibit anti-inflammatory and analgesic activities, which could be compared with standard drugs like indomethacin and celecoxib . This indicates a potential application area for “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” in developing new anti-inflammatory and pain-relief medications.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . By extension, “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” might be researched for its effects on plant physiology and development.

Pathogen Defense in Plants

Indolic secondary metabolites, including derivatives of indole-3-carbaldehyde, play a crucial role in defending cruciferous plants against pathogens . Research into “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” could uncover new ways to enhance crop resistance to diseases.

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbaldehyde and its derivatives involves their role as precursors in the synthesis of various heterocyclic derivatives . They are ideal precursors for the synthesis of active molecules .

Future Directions

The future directions of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde involve its use in inherently sustainable multicomponent reactions . This provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

6-fluoro-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKABDVTBNOGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424660
Record name 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-methyl-1H-indole-3-carbaldehyde

CAS RN

441715-93-1
Record name 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 9 (a), except substituting 6-fluoro-1H-indole-3-carboxaldehyde (0.3 g, 1.8 mmole) for the ethyl indole-2-carboxylate, the title compound (0.3 g, 94%) was prepared as a viscous oil: MS (ES) m/e 178 (M+H)+.
[Compound]
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0.3 g
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Yield
94%

Synthesis routes and methods II

Procedure details

Phosphoryl chloride (5.87 ml, 63.0 mmol) was added in portions while stirring DMF (45 ml) at 0° C. After stirring at the same temperature for 20 minutes, the reaction mixture was added with a solution of 6-fluoro-1-methylindole (6.71 g, 45.0 mmol) in DMF (45 ml) at 0° C. The reaction mixture was stirred for further 0.5 hour. Ice water and 1N NaOH were added to the reaction mixture to neutralize the same, followed by extraction with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from ethyl acetate eluate fractions, 6-fluoro-1-methylindole-3-carbaldehyde (4.18 g, 52%) was obtained as a colorless solid.
Quantity
5.87 mL
Type
reactant
Reaction Step One
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6.71 g
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reactant
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45 mL
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Ice water
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0 (± 1) mol
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reactant
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0 (± 1) mol
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45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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